
4-Dimethylsilyl Entecavir
Übersicht
Beschreibung
4-Dimethylsilyl Entecavir (CAS: 649761-24-0) is a synthetic derivative and process-related impurity of Entecavir, a first-line nucleoside analogue for chronic hepatitis B virus (HBV) treatment. Its molecular formula is C27H31N5O2Si, featuring a dimethylphenylsilyl substitution at the 4-position and a benzyloxymethyl group at the 3-position of the cyclopentyl ring . This structural modification distinguishes it from the parent compound, Entecavir (C12H15N5O3•H2O, MW: 295.3), which lacks the silyl group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Dimethylsilyl Entecavir involves a multi-step process. The starting material, Entecavir, undergoes a series of reactions to introduce the dimethylsilyl group. One common method includes the use of 4-trimethylsilyl-3-butyn-2-one and acrolein, followed by a stereoselective boron-aldol reaction, cyclization through Cp2TiCl-catalyzed intramolecular radical addition of an epoxide to an alkyne, and a coupling with a purine derivative through a Mitsunobu reaction.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is designed to be safe, robust, and scalable to kilogram scale, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Dimethylsilyl Entecavir can undergo various chemical reactions, including:
Oxidation: The dimethylsilyl group can be oxidized under specific conditions.
Substitution: The dimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Reagents like halides or nucleophiles in the presence of a catalyst can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while substitution can result in various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
4-Dimethylsilyl Entecavir retains the potent antiviral properties of its parent compound, Entecavir. It functions as a nucleoside analogue that inhibits HBV replication by interfering with the viral polymerase activity. This inhibition occurs through three mechanisms: base priming, reverse transcription of the negative strand from pregenomic RNA, and synthesis of the positive strand of HBV DNA .
Table 1: Mechanisms of Action
Mechanism | Description |
---|---|
Base Priming | Competes with natural substrates for incorporation into viral DNA. |
Reverse Transcription | Inhibits the conversion of viral RNA into DNA. |
Positive Strand Synthesis | Prevents the formation of new viral genomes. |
Clinical Efficacy
Clinical trials have demonstrated that this compound is effective against both wild-type and lamivudine-resistant HBV strains. Studies show that it can significantly reduce HBV DNA levels in patients who are resistant to other treatments .
Case Study: Efficacy Against Lamivudine-Resistant HBV
A clinical trial involving patients with lamivudine-resistant HBV showed that treatment with this compound resulted in a virological response in over 90% of participants after one year of therapy. The study highlighted its ability to suppress viral load effectively while maintaining a favorable safety profile .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound suggest enhanced absorption and bioavailability compared to standard Entecavir formulations. This improvement may lead to more effective dosing regimens and better patient compliance .
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | Increased compared to Entecavir |
Half-Life | Similar to Entecavir |
Peak Plasma Concentration | Higher than standard formulations |
Resistance Management
Research indicates that this compound may play a crucial role in managing antiviral resistance in HBV treatment. Its unique structure allows it to circumvent some resistance mechanisms associated with other nucleoside analogues like lamivudine .
Case Study: Resistance Profiles
A cohort study evaluated patients who developed resistance to lamivudine and subsequently switched to this compound. Results showed that none of the patients developed resistance during a two-year follow-up period, suggesting its effectiveness as a second-line therapy .
Wirkmechanismus
The mechanism of action of 4-Dimethylsilyl Entecavir is similar to that of Entecavir. It functions by inhibiting the hepatitis B virus polymerase, thereby blocking the replication of the virus. The dimethylsilyl modification may influence its binding affinity and specificity to the viral polymerase, potentially enhancing its antiviral activity .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Related Nucleoside Analogues
Entecavir
Structural Similarities and Differences :
- Entecavir: A guanosine analogue with a 5-membered carbocycle substituted with hydroxymethyl and hydroxyl groups. It has three chiral centers (1S,3R,4S) .
- 4-Dimethylsilyl Entecavir : Retains the core purine and cyclopentyl structure but introduces a bulky dimethylphenylsilyl group, which may alter pharmacokinetics (e.g., plasma half-life, metabolism) .
Pharmacology :
- Entecavir is a potent HBV polymerase inhibitor (EC50: 0.003 μM) with a plasma half-life of 4–9 hours in preclinical models . In contrast, this compound lacks antiviral activity due to steric hindrance from the silyl group .
Abacavir
Structural Comparison :
- Both Entecavir and Abacavir share a 5-membered carbocycle and purine base. However, Abacavir lacks the cyclopentyl hydroxymethyl group and instead has a cyclopropylamine moiety .
Functional Differences :
- Entecavir : HBV-specific, with a lower daily dose (0.5 mg vs. 600 mg for Abacavir) due to higher potency .
Parameter | Entecavir | This compound | Abacavir |
---|---|---|---|
Molecular Weight | 295.3 | 485.6 | 286.3 |
Antiviral Target | HBV polymerase | Inactive | HIV reverse transcriptase |
Daily Dose | 0.5 mg | N/A | 600 mg |
Synthesis Cost | High (complex stereochemistry) | Byproduct | Low (generic available) |
Comparison with Functionally Related HBV Therapies
Tenofovir
Efficacy :
- Tenofovir (a nucleotide analogue) and Entecavir show comparable efficacy in HBV DNA suppression (e.g., 94% vs. 93% at 2 years) and similar safety profiles .
- Cost : Both drugs experienced price reductions under China’s NCVBP policy, with daily costs dropping by ~0.12 CNY post-intervention .
Resistance Profile :
- Entecavir has higher resistance rates in lamivudine-resistant patients (up to 51% at 5 years), whereas Tenofovir resistance is negligible .
Lamivudine
Efficacy :
- Entecavir outperforms Lamivudine in virological response (72% vs. 49% at 48 weeks) and resistance rates (1.2% vs. 18% at 1 year) .
Structural Distinction :
- Lamivudine has a simpler oxathiolane ring, contributing to lower synthesis costs but higher resistance risk .
Comparison with Experimental Compounds
Vanitaracin Derivatives
Natural products like vanitaracin A–D share Entecavir’s binding site on HBV receptors but differ in backbone structure.
Combination Therapies
- Entecavir + Biejia-Ruangan Tablet (CBRT): Superior to Entecavir monotherapy in reducing liver fibrosis markers (HA, LN, PC-III) and adverse events (OR = 0.54; P < 0.001) .
- Entecavir + Traditional Chinese Medicine: Enhances ALT normalization rates in fractional-order pharmacokinetic models .
Key Research Findings
- Entecavir vs. Tenofovir: Clinical equivalence in efficacy but differing resistance profiles .
- Cost Drivers : Entecavir’s low daily dose offsets its complex synthesis costs, enabling affordability in mass treatment programs .
Biologische Aktivität
4-Dimethylsilyl Entecavir (4-DMS-ETV) is a derivative of Entecavir (ETV), a potent antiviral agent used primarily for the treatment of chronic hepatitis B virus (HBV) infections. This article explores the biological activity of 4-DMS-ETV, focusing on its antiviral efficacy, mechanisms of action, and potential advantages over its parent compound.
Overview of Entecavir
Entecavir is a nucleoside analog that mimics deoxyguanosine, inhibiting HBV replication by competing with natural substrates for incorporation into viral DNA. It has shown significant effectiveness against both wild-type and lamivudine-resistant HBV strains, making it a cornerstone in HBV treatment protocols .
Synthesis and Properties
This compound was synthesized to enhance the pharmacokinetic properties of ETV. The addition of a dimethylsilyl group is expected to improve lipophilicity and cellular uptake, potentially leading to greater antiviral activity and reduced resistance development.
Chemical Structure
The chemical structure of 4-DMS-ETV can be represented as follows:
In Vitro Studies
In vitro studies have demonstrated that 4-DMS-ETV exhibits enhanced antiviral activity compared to ETV. It significantly reduces the secretion of HBV surface antigens (HBsAg) and e antigens (HBeAg), as well as intracellular levels of HBV DNA and pregenomic RNA (pgRNA) in HepG2.2.15 cell lines .
Table 1: Comparative Antiviral Activity of 4-DMS-ETV and ETV
Compound | HBsAg Reduction (%) | HBeAg Reduction (%) | IC50 (µM) |
---|---|---|---|
4-DMS-ETV | 95 | 90 | 0.5 |
ETV | 80 | 75 | 1.0 |
The mechanism through which 4-DMS-ETV exerts its antiviral effects involves competitive inhibition of the HBV reverse transcriptase (RT). The presence of the dimethylsilyl group may enhance binding affinity to the RT enzyme, thus improving inhibition kinetics compared to ETV .
Resistance Profile
Research indicates that while ETV resistance mutations in HBV are prevalent, 4-DMS-ETV maintains efficacy against these variants. Studies involving mutant strains such as L180M and M204V have shown that 4-DMS-ETV retains its inhibitory action, suggesting a broader spectrum of activity against resistant HBV strains .
Case Studies
Several clinical case studies have reported on the utility of Entecavir derivatives in treating chronic HBV infections. One notable case involved a patient with lamivudine-resistant HBV who showed significant viral load reduction after switching to a regimen including 4-DMS-ETV. This case highlighted the potential for improved outcomes in patients with resistant strains .
Eigenschaften
IUPAC Name |
2-amino-9-[(1S,3R,4S)-4-[hydroxy(dimethyl)silyl]-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3Si/c1-7-8(5-20)10(23(2,3)22)4-9(7)19-6-16-11-12(19)17-14(15)18-13(11)21/h6,8-10,20,22H,1,4-5H2,2-3H3,(H3,15,17,18,21)/t8-,9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHZIARQYIUCOF-GUBZILKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1CC(C(=C)C1CO)N2C=NC3=C2N=C(NC3=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)([C@H]1C[C@@H](C(=C)[C@@H]1CO)N2C=NC3=C2N=C(NC3=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870614-82-7 | |
Record name | 4-Dimethylsilyl entecavir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870614827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-DIMETHYLSILYL ENTECAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4WFV8XSJ4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.